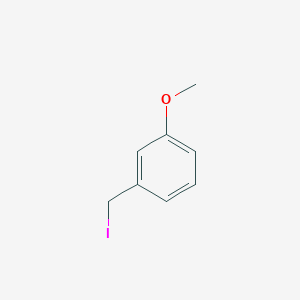

3-Methoxybenzyl iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9IO |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

1-(iodomethyl)-3-methoxybenzene |

InChI |

InChI=1S/C8H9IO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 |

InChI Key |

ZMRHSVHQTSNEQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CI |

Origin of Product |

United States |

From Benzyl Alcohols:converting Benzyl Alcohols to Benzyl Iodides is a Direct and Common Route. a Variety of Reagents Have Been Developed for This Transformation to Optimize Yield and Reaction Conditions.

HI Gas: Direct reaction with hydrogen iodide (HI) gas can effectively produce benzyl (B1604629) iodides, although the reaction's outcome (iodination, reduction, or ring formation) can depend on the steric and electronic properties of the substrate. researchgate.net

CeCl₃·7H₂O/NaI: This system offers a very mild and efficient conversion of alcohols to iodides, suitable for sensitive substrates. organic-chemistry.org

Triphenylphosphine (B44618)/Iodine: In combination with a base or a polymer-supported catalyst, this reagent system is highly effective for converting alcohols to iodides under mild conditions. ias.ac.in

Silphos/I₂: This heterogeneous reagent system provides high to quantitative yields and simplifies workup, as the byproduct is a solid that can be filtered off. organic-chemistry.org

A multi-step synthesis starting from vanillin (B372448) further illustrates this pathway, where vanillin is first protected, then reduced to the 4-ethoxy-3-methoxybenzyl alcohol, and finally converted to the halide. researchgate.net

From Aryl Aldehydes:a More Recent and Highly Efficient Pathway Involves the Direct Conversion of Aryl Aldehydes to Benzyl Iodides. This Avoids the Need to First Reduce the Aldehyde to an Alcohol.

Comparative Analysis of Synthetic Efficiency and Sustainability Metrics

Evaluating the efficiency and sustainability of a synthetic route involves considering factors beyond chemical yield. Green chemistry principles provide a framework for this analysis, emphasizing atom economy, energy efficiency, use of renewable feedstocks, and reduction of hazardous waste. nih.govsemanticscholar.org

When comparing the synthetic pathways to 3-methoxybenzyl iodide, significant differences in efficiency and sustainability emerge:

Traditional Finkelstein Reaction: While often high-yielding, this method's sustainability is tied to the synthesis of the starting benzyl chloride or bromide, which may itself involve hazardous reagents. The atom economy can be moderate, as a salt is produced as a stoichiometric byproduct.

Alcohol-Based Methods: These routes are direct but vary in their green credentials.

In contrast, catalytic systems using CeCl₃ or a reusable polymer-supported DMAP are more sustainable. organic-chemistry.orgias.ac.in The CeCl₃ system is mild, while the polymer-supported catalyst minimizes waste through recyclability. organic-chemistry.orgias.ac.in

Aldehyde-Based Methods: The direct conversion of aldehydes to benzyl iodides using the H₃PO₃/I₂ system stands out as a highly efficient and sustainable option. organic-chemistry.orggoogle.com

Sustainability: It is a metal-free process, avoiding contamination of the final product with heavy metals and the associated disposal issues. google.comrsc.org The reagents (phosphorous acid and iodine) are inexpensive and less hazardous than many alternatives. google.com

Efficiency: It is a one-pot reaction, which reduces the number of unit operations (extractions, purifications), saving time, energy, and solvents. google.com The reported yields are excellent, often exceeding 90%. google.com

Table 3: Comparative Sustainability and Efficiency of Benzyl Iodide Synthetic Routes This table is generated based on data from the text and is for illustrative purposes.

| Metric | Finkelstein (from Halide) | Alcohol + PPh₃/I₂ | Aldehyde + H₃PO₃/I₂ |

|---|---|---|---|

| Catalyst Type | Stoichiometric Salt | Stoichiometric Reagent | Metal-Free Reagent/Promoter |

| Atom Economy | Moderate | Low (generates PPh₃=O) | Good |

| Reaction Conditions | Mild | Mild | Mild |

| Byproducts/Waste | NaCl/NaBr precipitate | Triphenylphosphine (B44618) oxide | Water, phosphate (B84403) salts |

| Overall Sustainability | Moderate (depends on precursor synthesis) | Low to Moderate | High (low cost, metal-free, one-pot) |

Nucleophilic Substitution Reactions: Stereochemical and Electronic Influences

Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary mechanisms: the unimolecular S(_N)1 reaction and the bimolecular S(_N)2 reaction. masterorganicchemistry.comutexas.edu The pathway taken by this compound is influenced by a combination of electronic and stereochemical factors.

The S(_N)1 mechanism involves the formation of a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. The methoxy group at the meta-position of this compound has a dual electronic effect. Its inductive effect is electron-withdrawing, which destabilizes the carbocation. However, its resonance effect is electron-donating, which would stabilize the carbocation. In the meta position, the resonance effect is weaker than in the ortho or para positions. This complex interplay of electronic effects means that the 3-methoxybenzyl carbocation is less stable than a 4-methoxybenzyl carbocation but more stable than an unsubstituted benzyl carbocation.

The S(_N)2 mechanism, on the other hand, involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. ucsd.edu The rate of an S(_N)2 reaction is sensitive to steric hindrance around the electrophilic carbon. byjus.com The 3-methoxy group offers some steric hindrance, but it is not as significant as a substituent in the ortho position would be.

Therefore, this compound can undergo both S(_N)1 and S(_N)2 reactions, with the predominant mechanism depending on the reaction conditions, such as the nature of the nucleophile and the solvent polarity. A strong, unhindered nucleophile and a polar aprotic solvent would favor the S(_N)2 pathway. Conversely, a weak nucleophile and a polar protic solvent would favor the S(_N)1 pathway.

Radical Generation and Subsequent Transformations Mediated by this compound

Beyond nucleophilic substitution, this compound can also participate in radical reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a 3-methoxybenzyl radical. This can be initiated by heat, light, or a radical initiator. rsc.org

Once formed, the 3-methoxybenzyl radical can undergo a variety of transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form 3-methoxytoluene.

Addition to Multiple Bonds: It can add to alkenes or alkynes, initiating a radical polymerization or leading to the formation of a new carbon-carbon bond.

Dimerization: Two radicals can combine to form 1,2-bis(3-methoxyphenyl)ethane.

Oxidation/Reduction: The radical can be oxidized to the corresponding carbocation or reduced to the carbanion under appropriate conditions. ucl.ac.uk

Recent research has explored the electrochemical generation of radicals from alkyl iodides, presenting a greener alternative to traditional methods that use tin reagents. ucl.ac.ukrsc.org These methods often involve the activation of molecular oxygen to mediate the radical reactions. ucl.ac.uk

Role of the 3-Methoxy Substituent on Benzyl Iodide Reactivity and Stability

The 3-methoxy group significantly influences the reactivity and stability of the benzyl iodide molecule. As discussed, its electronic effects modulate the stability of the benzylic carbocation, which is a key intermediate in S(_N)1 reactions. The electron-donating resonance effect, although attenuated in the meta position, still contributes to a higher reactivity compared to unsubstituted benzyl iodide in reactions proceeding through a carbocation-like transition state.

However, this increased reactivity comes at the cost of stability. Electron-donating groups, like the methoxy group, increase the electron density in the aromatic ring, which can facilitate the cleavage of the carbon-iodine bond. researchgate.net This makes this compound less stable than benzyl iodide, and particularly unstable compared to its bromide and chloride counterparts, as iodide is a better leaving group. researchgate.netresearchgate.net This inherent instability is a crucial consideration in its synthesis and storage. Studies have shown that methoxy-substituted benzyl iodides can decompose upon prolonged exposure to light or during purification. researchgate.net

Reaction Kinetics and Thermodynamics of this compound Transformations

Quantitative Determination of Rate Laws and Rate Constants

The rate of a chemical reaction is described by its rate law, which is an equation that links the reaction rate to the concentrations of the reactants. lumenlearning.comfiveable.me For the nucleophilic substitution of this compound, the rate law can be determined experimentally.

If the reaction follows an S(_N)1 pathway, the rate-determining step is the formation of the carbocation, and the rate law would be first-order, depending only on the concentration of the substrate. solubilityofthings.comRate = k[this compound]

The rate constant, k, is a proportionality constant that depends on the temperature and the nature of the reaction. umich.edu Specific rate constants for the reactions of this compound are not extensively reported in readily accessible literature, but they can be determined by monitoring the change in concentration of reactants or products over time using techniques like spectroscopy or chromatography. tau.ac.il For instance, the progress of a reaction involving the conversion of 3-methoxybenzyl chloride has been monitored using 1H NMR spectroscopy to determine reaction conversion over time. researchgate.net

Investigation of Activation Energies and Catalytic Effects

The activation energy (Ea) is the minimum energy required for a reaction to occur. It is related to the rate constant by the Arrhenius equation: k = A * exp(-Ea/RT) where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. pressbooks.pub

The activation energy for the substitution of this compound would be influenced by the stability of the transition state. For an S(_N)1 reaction, this would be the energy required to form the carbocation. For an S(_N)2 reaction, it would be the energy of the five-coordinate transition state.

Catalysts can increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy. For nucleophilic substitution reactions of benzyl iodides, Lewis acids can be used as catalysts. They can coordinate to the iodine atom, making the leaving group more labile and facilitating the cleavage of the C-I bond. Iron-catalyzed cross-coupling reactions of 3-methoxybenzyl chloride have been studied, highlighting the role of catalysts in these transformations. researchgate.net

Catalytic Functions of Molecular Iodine and Hypervalent Iodine Species in Reactions Involving Benzyl Iodides

Molecular iodine (I(_2)) and hypervalent iodine compounds have emerged as versatile and environmentally friendly reagents and catalysts in organic synthesis. researchgate.netbeilstein-journals.orgacs.orgresearchgate.net

Molecular Iodine (I(_2)) as a Catalyst:

Molecular iodine can act as a mild Lewis acid catalyst in various organic transformations. researchgate.netsemanticscholar.org It can activate functional groups containing oxygen or nitrogen through halogen bonding. acs.org In the context of benzyl iodide reactions, molecular iodine can catalyze nucleophilic substitution reactions. One proposed mechanism involves the in-situ formation of hydrogen iodide (HI), which is a strong Brønsted acid and can protonate the leaving group, facilitating its departure. vhu.edu.vnresearchgate.net However, in aprotic solvents, a halogen-bond activation mechanism is more likely. acs.org

Hypervalent Iodine Species in Catalysis:

Hypervalent iodine compounds, in which the iodine atom has an oxidation state higher than +1 (e.g., +3 or +5), are powerful oxidizing agents and can mediate a wide range of reactions. beilstein-journals.orgacs.orgrsc.org They can be used in stoichiometric amounts or generated catalytically in situ. acs.org

In reactions involving benzyl halides, hypervalent iodine reagents can facilitate:

Oxidative Functionalization: They can be used to introduce various functional groups at the benzylic position. beilstein-journals.org

C-H Amination: Hypervalent iodine catalysis can be employed for the intramolecular amination of C-H bonds, including benzylic positions. scispace.com

Generation of Reactive Intermediates: They can be used to generate reactive species like carbene and nitrene precursors. acs.org

The catalytic cycle often involves the oxidation of a catalytic amount of an iodoarene to a hypervalent iodine species by a stoichiometric terminal oxidant. rsc.orgscispace.com This active species then reacts with the substrate, and the iodoarene is regenerated.

In Depth Spectroscopic and Computational Elucidation of 3 Methoxybenzyl Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental understanding of the molecular structure of 3-methoxybenzyl iodide. The chemical shifts observed in these spectra are indicative of the electronic environment surrounding each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic, benzylic, and methoxy (B1213986) protons. The aromatic protons typically appear as a complex multiplet in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The benzylic protons of the -CH₂I group resonate as a singlet further upfield, while the methoxy group protons also produce a singlet, typically at a chemical shift value around 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbon of the iodomethylene group (-CH₂I) is expected to be significantly deshielded due to the electronegativity of the iodine atom. The aromatic carbons will have a range of chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing iodomethyl group. The methoxy carbon will appear at a characteristic upfield position.

A representative dataset for the ¹H and ¹³C NMR of a related compound, 3-methoxybenzyl chloride, provides a useful comparison. In CDCl₃, the ¹H NMR shows signals at approximately 7.23 ppm (t), 6.93 ppm (d), 6.88 ppm (s), 6.83 ppm (d) for the aromatic protons, 4.50 ppm (s) for the benzylic protons, and 3.75 ppm (s) for the methoxy protons. chemicalbook.com The ¹³C NMR of 3-methoxybenzoyl chloride shows aromatic carbon signals in the range of 114-160 ppm. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for 3-Methoxybenzyl Halides

| Nucleus | Functional Group | Chemical Shift (ppm) Range (Reference Compound) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic | ~6.8 - 7.3 | m |

| ¹H | Benzylic (-CH₂X) | ~4.5 | s |

| ¹H | Methoxy (-OCH₃) | ~3.8 | s |

| ¹³C | Aromatic | ~114 - 160 | - |

| ¹³C | Benzylic (-CH₂X) | Varies with X | - |

| ¹³C | Methoxy (-OCH₃) | ~55 | - |

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR experiments are employed. emerypharma.comnationalmaglab.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing which protons are adjacent to one another. worktribe.comresearchgate.net For this compound, COSY would confirm the coupling patterns within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances. mdpi.comrsc.orgu-tokyo.ac.jp

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds), providing crucial information about the connectivity of different functional groups. worktribe.commdpi.commdpi.com For instance, an HMBC correlation between the methoxy protons and the aromatic carbon at the point of attachment would confirm the position of the methoxy group.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characterizing Molecular Vibrations and Reaction Intermediates

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. specac.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. nist.govresearchgate.net

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the -CH₂I and -OCH₃ groups, appearing just below 3000 cm⁻¹. libretexts.org

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region. scialert.net

C-O stretching: The ether linkage will produce a strong band, likely in the 1200-1300 cm⁻¹ region. specac.com

C-I stretching: This vibration occurs at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. psu.edunicoletcz.cz The aromatic ring vibrations are often strong in the Raman spectrum. The C-I stretch may also be observable.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1300 | Strong |

| C-I Stretch | < 600 | Medium to Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgnih.govmiamioh.edu

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the cleavage of the C-I bond, a relatively weak bond, to give a stable benzylic carbocation. youtube.com This would result in a prominent peak corresponding to the 3-methoxybenzyl cation. Further fragmentation of the aromatic ring and loss of small neutral molecules like formaldehyde (B43269) (CH₂O) from the methoxy group are also possible.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₈H₉IO]⁺ | 248 | Molecular Ion |

| [C₈H₉O]⁺ | 121 | Loss of Iodine radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties. sci-hub.stbohrium.com

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. researchgate.netnih.gov

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional structure of this compound. mdpi.comrsc.org This involves finding the geometry with the lowest electronic energy. The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data if available.

Electronic Structure: DFT calculations provide information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is an indicator of the molecule's reactivity.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of a molecule. acs.orgfrontiersin.org These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. While there can be systematic errors in the calculated frequencies, they can be corrected using scaling factors to provide a good match with experimental data.

Table 4: Illustrative DFT Calculation Parameters

| Parameter | Methodology | Basis Set | Purpose |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Determine stable conformation |

| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Predict IR and Raman spectra |

| Electronic Properties | B3LYP | 6-311++G(d,p) | Analyze HOMO-LUMO gap and reactivity |

By combining these advanced spectroscopic and computational techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for understanding its chemical behavior and potential applications.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Molecular Descriptors

The electronic behavior and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies higher reactivity and a greater potential for intramolecular charge transfer. semanticscholar.orgscience.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals and derive various global reactivity descriptors. These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netresearchgate.netnih.gov For this compound, DFT calculations at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) would yield the energies of the HOMO and LUMO. epstem.netmdpi.com From these energies, several key descriptors can be calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I): Corresponds to the energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): Represents the energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): Measures the power of an atom or group to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Indicates resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction. S = 1 / (2η)

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.netgrafiati.commdpi.com

Table 1: Calculated Global Reactivity Descriptors for a Representative Benzyl (B1604629) Halide (Note: These are illustrative values based on typical DFT calculations for similar molecules, as direct literature values for this compound are not available. Actual values require specific computation.)

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -1.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.00 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 1.50 |

| Electronegativity | χ | (I + A) / 2 | 5.00 |

| Chemical Hardness | η | (I - A) / 2 | 3.50 |

| Chemical Softness | S | 1 / (2η) | 0.14 |

| Electrophilicity Index | ω | μ² / (2η) | 3.57 |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Halogen Bonding)

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.goviucr.orgnih.gov This method maps the electron distribution of a molecule to generate a three-dimensional surface, where different properties like dnorm (normalized contact distance) can be plotted. Red spots on the dnorm surface highlight close intermolecular contacts that are shorter than the van der Waals radii, indicating significant interactions such as hydrogen bonds. nih.govacs.org

For this compound, several types of intermolecular interactions are anticipated to be significant in its crystal packing:

Halogen Bonding: A key interaction for this molecule would be halogen bonding, a directional, non-covalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen of the methoxy group or the π-system of the benzene (B151609) ring. rsc.orgbeilstein-journals.orgnih.gov The strength of halogen bonds increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also play a role in the crystal packing.

The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govresearchgate.net For similar benzyl and iodide-containing compounds, H···H, C···H, and H···Halogen contacts typically dominate the surface area. iucr.orgnih.gov

Table 2: Predicted Intermolecular Contacts and Their Percentage Contribution from Hirshfeld Surface Analysis for this compound (Note: These are predicted contributions based on analyses of similar structures containing benzyl, methoxy, and iodo groups. nih.goviucr.orgnih.govresearchgate.net)

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | Represents the large number of hydrogen atoms on the molecular surface. |

| C···H/H···C | ~25-35% | Interactions between carbon and hydrogen atoms, including weak C-H···π bonds. |

| O···H/H···O | ~5-15% | Corresponds to weak C-H···O hydrogen bonds involving the methoxy oxygen. |

| I···H/H···I | ~5-10% | Contacts involving the iodine atom and hydrogen atoms on neighboring molecules. |

| I···O/O···I | Variable | Potential halogen bonding between the iodine atom and the methoxy oxygen. |

| I···C/C···I | Variable | Potential halogen bonding between the iodine atom and the aromatic π-system. |

Reaction Mechanism Prediction and Transition State Analysis

This compound is a primary benzyl halide, making it a prime substrate for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgmasterorganicchemistry.com In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom (the one bonded to the iodine) from the backside, leading to a concerted process where the carbon-nucleophile bond forms simultaneously as the carbon-iodine bond breaks. iitk.ac.inpressbooks.pub This process proceeds through a high-energy pentacoordinate transition state. pressbooks.publibretexts.org

Computational chemistry provides essential tools for predicting reaction pathways and analyzing the structure and energy of transition states. researchgate.net By modeling the reaction of this compound with a nucleophile, the activation energy (the energy barrier from reactants to the transition state) can be calculated. A lower activation energy implies a faster reaction rate.

The reaction mechanism can be described as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) approaches the methylene (B1212753) carbon (-CH₂I) from the side opposite to the iodide leaving group (backside attack). masterorganicchemistry.com

Transition State (TS): A trigonal bipyramidal transition state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the departing iodide ion. The three non-reacting groups (the hydrogen atoms and the methoxy-substituted phenyl ring) lie in a plane. pressbooks.pub

Inversion of Configuration: As the iodide ion departs with the bonding pair of electrons, the carbon center undergoes an inversion of its stereochemical configuration (a Walden inversion). masterorganicchemistry.com

Product Formation: The final product is formed with a new bond between the carbon and the nucleophile.

The presence of the methoxy group in the meta position has a modest electronic effect on the benzylic carbon's reactivity. It is less influential than ortho or para substituents, which can more directly participate in resonance stabilization of charge. Computational studies, such as DFT calculations, can precisely quantify the activation barriers and reaction energies, providing a detailed understanding of the reaction dynamics. researchgate.netacs.org These studies confirm that the SN2 pathway is highly favorable for primary substrates like this compound due to low steric hindrance around the reaction center. libretexts.org

Applications of 3 Methoxybenzyl Iodide in Advanced Organic Synthesis and Materials Science

Strategic Use as a Building Block in Complex Heterocyclic Synthesis

3-Methoxybenzyl iodide serves as a crucial building block in the synthesis of complex heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science. ontosight.ai Its utility stems from the reactivity of the benzylic iodide, which readily participates in nucleophilic substitution reactions, and the electronic properties conferred by the methoxy (B1213986) group.

A notable application is in the construction of polysubstituted pyridines, which are considered "privileged medicinal scaffolds" due to their prevalence in natural products and pharmaceuticals. researchgate.net The 3-methoxybenzyl moiety can be introduced into a heterocyclic framework to modulate the compound's biological activity. For instance, thiazolium compounds, a class of heterocyclic compounds with diverse biological and chemical properties, can be synthesized using this compound. ontosight.ai The resulting thiazolium salts can act as catalysts in organic reactions and may exhibit antimicrobial and antiviral effects. ontosight.ai

Furthermore, this compound is employed in multicomponent reactions to generate complex heterocyclic structures in a limited number of synthetic steps. mdpi.com For example, it has been used in the synthesis of pyrrolidine-2,5-diones and pyrrolones through a base-mediated rearrangement of acrylamides derived from an isocyanide-based multicomponent reaction. mdpi.com The ability to rapidly assemble such intricate molecular architectures is highly valuable in the discovery of new bioactive molecules. mdpi.comsigmaaldrich.comresearchgate.net

The following table summarizes the synthesis of various heterocyclic compounds using this compound as a key building block:

| Heterocyclic Compound | Synthetic Approach | Reference |

| Thiazolium salts | Reaction with a thiazole (B1198619) precursor | ontosight.ai |

| Pyrrolidine-2,5-diones | Isocyanide-based multicomponent reaction | mdpi.com |

| Pyrrolones | Base-mediated rearrangement of acrylamides | mdpi.com |

| Substituted isoquinolines | Convergent assembly of multiple components | harvard.edu |

Application in Protecting Group Chemistry: Selective Deprotection Methodologies

The 3-methoxybenzyl (MPM) group, often introduced using 3-methoxybenzyl chloride or the more reactive this compound, is a widely used protecting group for hydroxyl functions in organic synthesis. total-synthesis.comjst.go.jpuwindsor.ca Its popularity lies in its stability under various reaction conditions and the availability of selective deprotection methods. total-synthesis.com

The MPM group is generally stable to many reagents, but it can be cleaved under specific conditions, allowing for the selective deprotection of a particular hydroxyl group in a complex molecule. total-synthesis.comjst.go.jp One of the most common methods for removing the MPM group is through oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comjst.go.jp The electron-donating nature of the methoxy group facilitates this oxidation.

Interestingly, the reactivity of methoxybenzyl ethers towards DDQ oxidation is dependent on the position of the methoxy group on the benzene (B151609) ring. For example, the 4-methoxybenzyl (PMB) group is readily cleaved by DDQ, while the 3-methoxybenzyl (3-MPM) and 3,5-dimethoxybenzyl (3,5-DMPM) groups are removed more slowly at room temperature. jst.go.jp This difference in reactivity allows for the selective deprotection of a PMB ether in the presence of a 3-MPM or 3,5-DMPM ether. jst.go.jp

Alternative methods for the deprotection of MPM ethers include the use of cerium(III) chloride heptahydrate in combination with sodium iodide. acs.orgresearchgate.net This system provides a mild and chemoselective method for the cleavage of p-methoxybenzyl ethers. acs.org

| Deprotection Reagent | Selectivity | Conditions | Reference |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Cleaves 4-MPM faster than 3-MPM | Room temperature | jst.go.jp |

| Cerium(III) chloride heptahydrate/Sodium iodide | Selective for p-methoxybenzyl ethers | Mild conditions | acs.orgresearchgate.net |

Precursor Chemistry for Structurally Diverse Pharmaceutical Intermediates and Lead Compounds

This compound is a valuable precursor in the synthesis of a wide array of pharmaceutical intermediates and lead compounds. sigmaaldrich.cngoogle.com Its ability to introduce the 3-methoxybenzyl moiety into various molecular scaffolds is crucial for the development of new therapeutic agents. sigmaaldrich.cn The methoxy group can influence the pharmacological properties of a molecule, such as its binding affinity to a biological target and its metabolic stability.

For example, this compound can be used in the synthesis of lignans, a class of compounds with diverse biological activities, including antitumor and antiviral effects. sigmaaldrich.cn It has also been employed in the preparation of intermediates for drugs like zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma. sigmaaldrich.cn

The versatility of this compound as a synthetic precursor is further highlighted by its use in the construction of complex natural product fragments. For instance, it has been utilized in the synthesis of fragments of borrelidin, a macrolide antibiotic with potent anti-angiogenic and antibacterial properties. beilstein-journals.org The synthesis involved the conversion of a primary alcohol to the corresponding iodide using triphenylphosphine (B44618) and iodine, followed by a nucleophilic substitution with a lithiated species. beilstein-journals.org

Participation in Metal-Catalyzed and Metal-Free Cross-Coupling Transformations

This compound is a competent coupling partner in both metal-catalyzed and metal-free cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.orgresearchgate.net The reactivity of the carbon-iodine bond makes it amenable to various coupling protocols. jocpr.com

In the realm of metal-catalyzed reactions, this compound can participate in metallaphotoredox-catalyzed sp3–sp3 cross-coupling reactions. nih.govnih.gov These reactions, which often employ nickel or iridium catalysts, enable the formation of a new carbon-carbon bond between two sp3-hybridized carbon atoms. nih.govresearchgate.net Such transformations are highly valuable for the synthesis of complex organic molecules with three-dimensional structures. nih.gov Iron-catalyzed cross-coupling reactions have also been developed for the coupling of sp3 hybridized benzyl (B1604629) halides with thiols and alcohols. chemrxiv.org

Furthermore, this compound can be utilized in metal-free cross-coupling reactions. While less common, these methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.

Exploration in Polymerization and Functional Materials Research

The reactivity of this compound also extends to the field of polymerization and materials science. mpg.deacs.orgmdpi.com It can be used as an initiator or a monomer precursor in various polymerization techniques to create functional polymers with specific properties.

For instance, benzyl halides can be used in controlled radical polymerization (CRP) methods to synthesize polymers with well-defined architectures and molecular weights. acs.org The carbon-iodine bond in this compound can be cleaved homolytically to generate a radical that initiates polymerization. acs.org

Moreover, the 3-methoxybenzyl moiety can be incorporated into polymers to impart specific functionalities. For example, polymers containing methoxybenzyl groups can be designed to have specific thermal or optical properties. hal.science In one study, aldehyde-functionalized monomers derived from vanillin (B372448), a lignin (B12514952) derivative, were polymerized via reverse iodine transfer polymerization. acs.org This demonstrates the potential for using biomass-derived compounds in the synthesis of advanced polymer materials. acs.org The development of functional materials from such renewable resources is a growing area of research with significant potential for sustainable technologies. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxybenzyl iodide, and how do reaction conditions influence purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanidation reactions. For example, 3-methoxybenzyl chloride can react with hydrogen cyanide under controlled conditions to introduce the iodide group, but solvent choice (e.g., polar aprotic solvents like DMF) and temperature (60–80°C) significantly impact yield and purity . Multi-step protocols often include purification via column chromatography or recrystallization, with yields ranging from 50–75% depending on stoichiometric ratios .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate successful synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 6.7–7.3 ppm for the methoxybenzyl group) and the methylene (CH₂) group adjacent to iodine (δ 4.3–4.7 ppm). Infrared (IR) spectroscopy identifies the C-I stretch (~500 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (e.g., m/z 262 for C₈H₉IO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its potential toxicity and volatility, use fume hoods and personal protective equipment (gloves, goggles). Storage should be in airtight, light-resistant containers under inert gas (e.g., argon). Waste must be segregated and treated as halogenated organic waste, following protocols for iodine-containing compounds .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the iodide’s leaving group ability (vs. bromide or chloride) enhances reactivity. Density Functional Theory (DFT) calculations can model charge distribution, revealing reduced activation barriers for iodide displacement compared to other halogens .

Q. What role do iodide-based precursors like this compound play in hybrid perovskite synthesis, and how do they affect optoelectronic properties?

- Methodological Answer : In perovskite systems (e.g., CH₃NH₃PbI₃), iodide ions contribute to the crystal lattice’s halide framework, directly influencing bandgap (1.55–1.75 eV) and charge carrier mobility (>2000 cm²/(V s) for electrons). Substituting this compound for inorganic iodides (e.g., CsI) introduces organic cations, potentially stabilizing the perovskite phase under humidity but may reduce thermal stability. Comparative XRD and photoluminescence studies are recommended to assess structural integrity .

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying environmental conditions?

- Methodological Answer : Contradictions often arise from differences in sample preparation (e.g., exposure to air vs. inert atmospheres). Controlled aging experiments under UV light, humidity, and oxygen can isolate degradation pathways. Analytical techniques like HPLC-MS identify decomposition products (e.g., methoxybenzyl alcohol or iodine), while thermogravimetric analysis (TGA) quantifies thermal stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.